N-(3-cyanophenyl)-4-phenoxybutanamide
Overview
Description
N-(3-cyanophenyl)-4-phenoxybutanamide is a useful research compound. Its molecular formula is C17H16N2O2 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.121177757 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research : N-(4-Hydroxyphenyl)retinamide (4HPR), a related compound, is used in cancer prevention and therapy trials. It induces apoptosis in human cervical carcinoma cells through enhanced generation of reactive oxygen species (ROS), cytochrome c release, caspase-3 activation, and membrane permeability transition (Suzuki et al., 1999).
Immunomodulatory Effects : A study on N-(4-hydroxyphenyl) retinamide (4-HPR) found it to augment Natural Killer (NK) cell activity in patients treated with this compound, suggesting potential immunoenhancing effects (Villa et al., 1993).
Treatment of Ovarian Carcinoma : Research on fenretinide or N-(4-hydroxyphenyl) retinamide (4HPR) demonstrated its efficacy against human ovarian carcinoma, particularly when used in combination with cisplatin, suggesting its potential as an active agent against epithelial ovarian tumors (Formelli & Cleris, 1993).
Polymer Chemistry : Phloretic acid, a compound similar to 4-hydroxyphenyl, has been used as a renewable building block in polymer chemistry. It enhances the reactivity of molecules towards benzoxazine ring formation, indicating its potential in material science applications (Trejo-Machin et al., 2017).
Pharmaceutical Development : Sodium 4-phenylbutyrate (4PBA), a related compound, is approved for managing urea cycle disorders and shows promise in inducing CFTR function in cystic fibrosis patients (Rubenstein & Zeitlin, 1998).
Environmental Impact Studies : The effects of phenols and plasticizers on the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR) have been assessed, indicating the environmental relevance of such compounds (Krüger et al., 2008).
Biological Studies : A study on N-(4-hydroxyphenyl)retinamide (HPR) showed its ability to induce apoptosis in malignant hemopoietic cell lines, including those unresponsive to retinoic acid, highlighting its potential in cancer treatment (Delia et al., 1993).
Mechanism of Action
Target of Action
N-(3-cyanophenyl)-4-phenoxybutanamide primarily targets the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14, also known as p38α, is a member of the MAP kinase family, which are involved in various cellular processes such as inflammation, differentiation, cell growth, and death .
Mode of Action
It is known that the compound interacts with its target, mapk14, leading to changes in the kinase’s activity . This interaction could potentially alter the phosphorylation state of MAPK14, thereby modulating its downstream signaling pathways .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the MAPK14 signaling pathway . MAPK14 is involved in various signaling pathways, including the regulation of inflammatory responses and cell cycle progression . Therefore, the compound’s interaction with MAPK14 could potentially affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with MAPK14 . By modulating the activity of MAPK14, the compound could potentially influence various cellular processes regulated by this kinase, such as inflammation and cell cycle progression .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the presence of other molecules that can interact with the compound or its target, the pH and temperature of the environment, and the presence of metabolic enzymes .
Properties
IUPAC Name |
N-(3-cyanophenyl)-4-phenoxybutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-13-14-6-4-7-15(12-14)19-17(20)10-5-11-21-16-8-2-1-3-9-16/h1-4,6-9,12H,5,10-11H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPMFEDOUIIQJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC(=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.